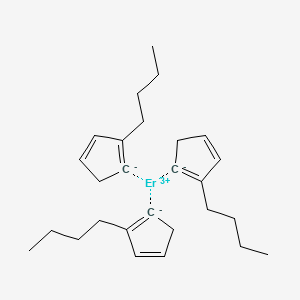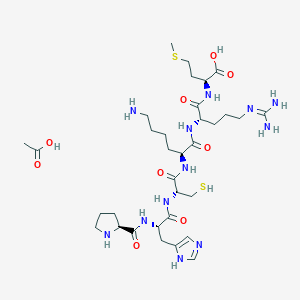
Antioxidant peptide A acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antioxidant peptide A acetate: is a short peptide known for its potent antioxidant properties. It contains alternative aromatic or sulfur-containing amino acids, which contribute to its stability and effectiveness in neutralizing free radicals . This compound is gaining attention in various fields, including food science, pharmaceuticals, and cosmetics, due to its ability to combat oxidative stress and its potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antioxidant peptide A acetate can be synthesized through enzymatic hydrolysis of proteins. This process involves using specific enzymes to break down proteins into smaller peptide fragments. The reaction conditions typically include controlled temperature, pH, and enzyme concentration to optimize the yield and activity of the antioxidant peptide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis followed by purification steps such as ultrafiltration, chromatography, and lyophilization. These methods ensure the high purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Antioxidant peptide A acetate primarily undergoes oxidation-reduction reactions. It can scavenge free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage .
Common Reagents and Conditions: The common reagents used in these reactions include hydrogen peroxide (H₂O₂), superoxide radicals (O₂•−), and hydroxyl radicals (OH•). The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed: The major products formed from these reactions are water (H₂O) and less reactive molecules, which result from the neutralization of ROS .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, antioxidant peptide A acetate is used as a model compound to study the mechanisms of antioxidant activity and to develop new antioxidant agents .
Biology: In biological research, this peptide is investigated for its role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of oxidative stress-related conditions and as a supplement to enhance overall health .
Industry: In the food and cosmetics industries, this peptide is used as a natural preservative and an ingredient in anti-aging products due to its ability to prevent lipid peroxidation and maintain product stability .
Wirkmechanismus
Antioxidant peptide A acetate exerts its effects by scavenging free radicals and chelating metal ions that catalyze oxidative reactions. It activates antioxidant enzymes and non-enzymatic systems, thereby enhancing the body’s natural defense mechanisms against oxidative stress . The molecular targets and pathways involved include the Nrf2 pathway, which regulates the expression of antioxidant proteins, and the NF-κB pathway, which is involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.
Carnosine: A dipeptide with antioxidant and anti-glycation properties, found in muscle tissues.
Superoxide dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Uniqueness: Antioxidant peptide A acetate is unique due to its specific amino acid composition, which includes aromatic or sulfur-containing amino acids that enhance its stability and antioxidant activity. Unlike some other antioxidants, it can be easily synthesized and incorporated into various products, making it highly versatile .
Eigenschaften
Molekularformel |
C33H58N12O9S2 |
|---|---|
Molekulargewicht |
831.0 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H54N12O7S2.C2H4O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;1-2(3)4/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);1H3,(H,3,4)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
PUXUXFDUHZMCGF-HXDXACSPSA-N |
Isomerische SMILES |
CC(=O)O.CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
CC(=O)O.CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


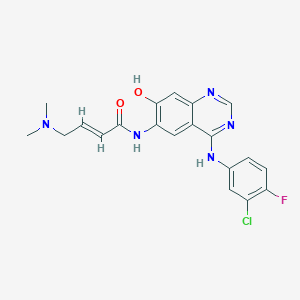
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
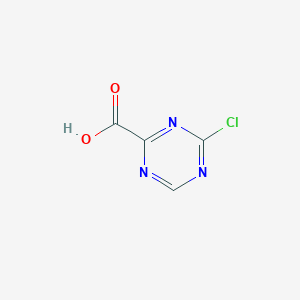
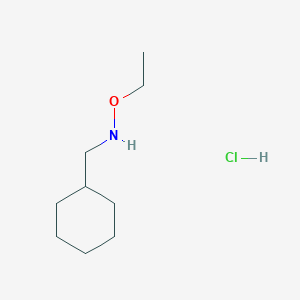
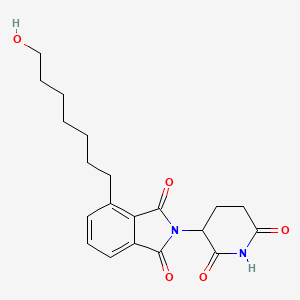
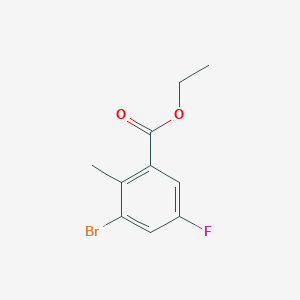
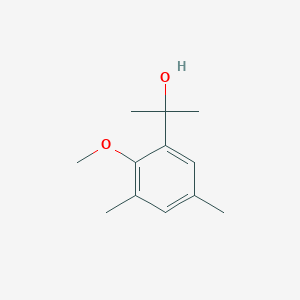
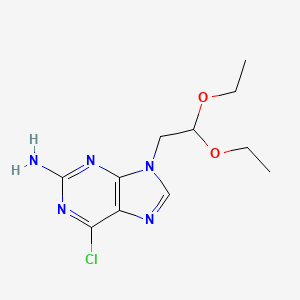


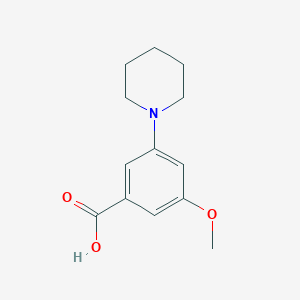
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
